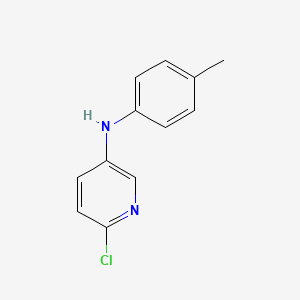
6-Chloro-N-(4-methylphenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(4-methylphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a 4-methylphenyl group attached to the nitrogen atom at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Chloro-N-(4-methylphenyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-(4-methylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(4-methylphenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent.
Material Science: Pyridine derivatives, including this compound, are used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules, which can be further studied for their pharmacological effects.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(4-methylphenyl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it may inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine: This compound is similar in structure but has a fluorine atom instead of a methyl group on the phenyl ring.
4-Chloro-6-(methylamino)pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Chloro-N-(4-methylphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
509953-58-6 |
|---|---|
Molekularformel |
C12H11ClN2 |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
6-chloro-N-(4-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8,15H,1H3 |
InChI-Schlüssel |
MPLIVRIKMPKPJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
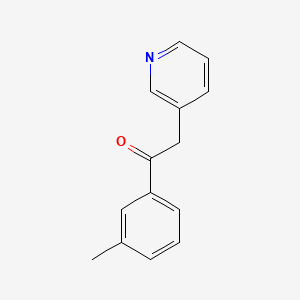
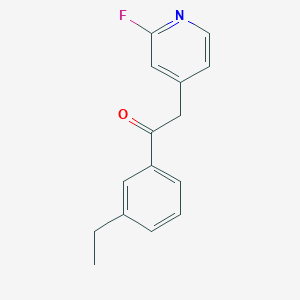
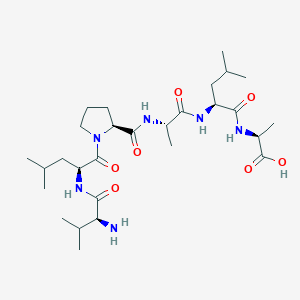
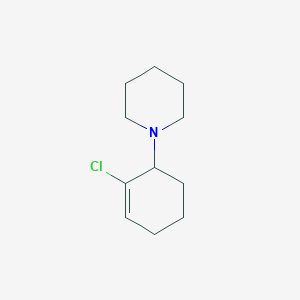

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
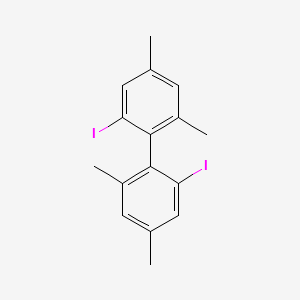
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
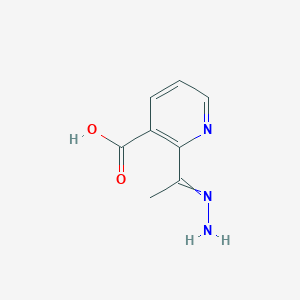
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

